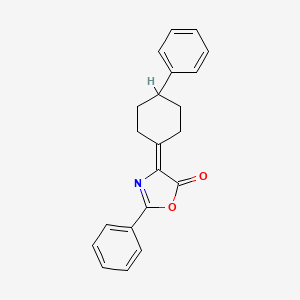
2-Phenyl-4-(4-phenylcyclohexylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-(4-phenylcyclohexylidene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of a phenyl group and a cyclohexylidene group attached to the oxazole ring, making it a unique and potentially useful molecule in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(4-phenylcyclohexylidene)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a phenyl-substituted cyclohexanone with an appropriate amine and a carbonyl compound in the presence of a catalyst. The reaction conditions may include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4-(4-phenylcyclohexylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The phenyl and cyclohexylidene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological processes and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4-(4-phenylcyclohexylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-4-(4-methylcyclohexylidene)oxazol-5(4H)-one
- 2-Phenyl-4-(4-ethylcyclohexylidene)oxazol-5(4H)-one
- 2-Phenyl-4-(4-propylcyclohexylidene)oxazol-5(4H)-one
Uniqueness
2-Phenyl-4-(4-phenylcyclohexylidene)oxazol-5(4H)-one is unique due to the presence of the phenyl and cyclohexylidene groups, which may confer specific chemical and biological properties. Its structure allows for various modifications, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
823813-50-9 |
|---|---|
Formule moléculaire |
C21H19NO2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-phenyl-4-(4-phenylcyclohexylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H19NO2/c23-21-19(22-20(24-21)18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-10,16H,11-14H2 |
Clé InChI |
DYTRZYGEBFJWFT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C2C(=O)OC(=N2)C3=CC=CC=C3)CCC1C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)

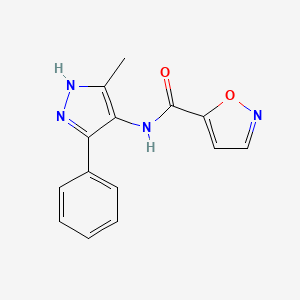
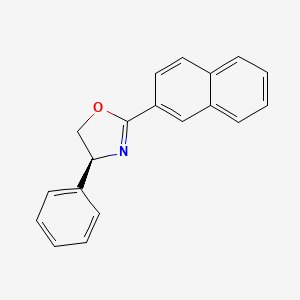
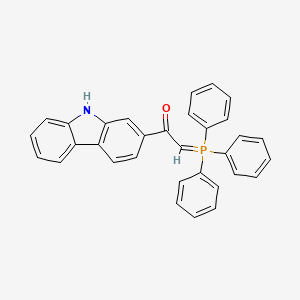

![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
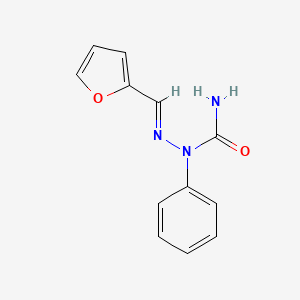
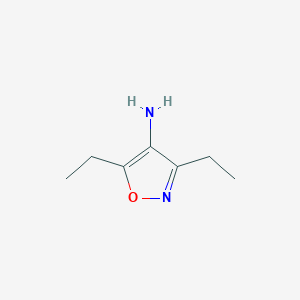
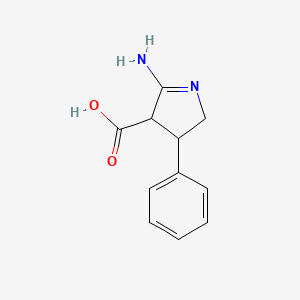

![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
